molecular formula C15H20O5 B1326355 3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone CAS No. 884504-43-2

3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1326355
CAS No.: 884504-43-2
M. Wt: 280.32 g/mol
InChI Key: IPSDYHRUZYSXJS-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C15H20O5 and a molecular weight of 280.32 g/mol. This compound is characterized by the presence of a propiophenone core substituted with dimethoxy groups and a dioxane ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone typically involves the acetalization of a suitable precursor, such as a propiophenone derivative, with ethylene glycol in the presence of an acid catalyst like camphorsulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dimethoxypropiophenone: Lacks the dioxane ring, making it less structurally complex.

    3’,4’-Dimethoxyacetophenone: Contains an acetophenone core instead of a propiophenone core.

    3’,4’-Dimethoxybenzaldehyde: Features an aldehyde group instead of a ketone group.

Uniqueness

3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is unique due to the presence of both dimethoxy groups and a dioxane ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-17-13-6-4-11(10-14(13)18-2)12(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSDYHRUZYSXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646022
Record name 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-43-2
Record name 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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